4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate is an organofluorine compound with the molecular formula C7H9BrF4O3. It is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate. This reaction yields 4-bromo-3,3,4,4-tetrafluoro-1-butanol, which is then reacted with ethyl chloroformate to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate involves its interaction with specific molecular targets. The bromine and fluorine atoms confer unique reactivity, allowing the compound to participate in various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: A precursor in the synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate.
Ethyl 4-bromobutyrate: Another brominated compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and selectivity .
Properties
Molecular Formula |
C7H9BrF4O3 |
---|---|
Molecular Weight |
297.04 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) ethyl carbonate |
InChI |
InChI=1S/C7H9BrF4O3/c1-2-14-5(13)15-4-3-6(9,10)7(8,11)12/h2-4H2,1H3 |
InChI Key |
XRQCQRUFHYDYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
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